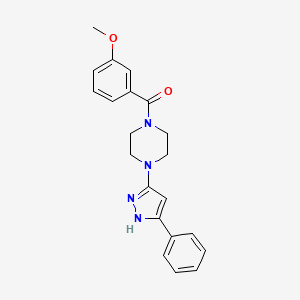
(3-methoxyphenyl)(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a methoxybenzoyl group and a phenyl-pyrazolyl moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the phenyl group: This step can involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling of the methoxybenzoyl group: This step can be achieved through an acylation reaction using methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), or sulfonating agents (SO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 3-hydroxybenzoyl or 3-carboxybenzoyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease processes.
Signal transduction: Modulating signaling pathways within cells to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(3-METHOXYBENZOYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-9-5-8-17(14-18)21(26)25-12-10-24(11-13-25)20-15-19(22-23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,22,23) |
InChI Key |
KWHCNEPASXWEEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















